molecular formula C18H19N3O B11563196 2-[(2-methylphenyl)amino]-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide (non-preferred name)

2-[(2-methylphenyl)amino]-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide (non-preferred name)

Cat. No.: B11563196
M. Wt: 293.4 g/mol
InChI Key: XPKMHNHFOUMMCT-OYZPYISSSA-N
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Description

2-[(2-methylphenyl)amino]-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a hydrazide functional group (-CONHNH2) attached to an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-methylphenyl)amino]-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide typically involves the reaction of 2-methylphenylamine with an appropriate acyl hydrazide. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The general synthetic route can be summarized as follows:

    Step 1: Preparation of the acyl hydrazide by reacting an acyl chloride with hydrazine hydrate.

    Step 2: Condensation of the acyl hydrazide with 2-methylphenylamine in the presence of a suitable solvent and under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2-methylphenyl)amino]-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are employed.

Major Products

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-[(2-methylphenyl)amino]-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-methylphenyl)amino]-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(2-Ethylphenyl)amino]-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide
  • **2-[(2-Methoxyphenyl)amino]-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide

Uniqueness

2-[(2-methylphenyl)amino]-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and biological activity. The presence of the methyl group can affect the compound’s electronic properties and steric interactions, distinguishing it from similar compounds.

Properties

Molecular Formula

C18H19N3O

Molecular Weight

293.4 g/mol

IUPAC Name

2-(2-methylanilino)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide

InChI

InChI=1S/C18H19N3O/c1-15-8-5-6-12-17(15)19-14-18(22)21-20-13-7-11-16-9-3-2-4-10-16/h2-13,19H,14H2,1H3,(H,21,22)/b11-7+,20-13+

InChI Key

XPKMHNHFOUMMCT-OYZPYISSSA-N

Isomeric SMILES

CC1=CC=CC=C1NCC(=O)N/N=C/C=C/C2=CC=CC=C2

Canonical SMILES

CC1=CC=CC=C1NCC(=O)NN=CC=CC2=CC=CC=C2

Origin of Product

United States

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